molecular formula C16H18N2O4S2 B2603491 5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922007-05-4

5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide

Cat. No. B2603491
CAS RN: 922007-05-4
M. Wt: 366.45
InChI Key: QMIRHXXDTXLEDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such complex organic molecules usually involves multiple steps and various reagents. Unfortunately, specific synthesis methods for this compound are not available in the search results .


Chemical Reactions Analysis

The chemical reactions involving this compound could provide valuable information about its reactivity and potential uses. Unfortunately, specific chemical reaction information for this compound is not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential applications. Unfortunately, specific physical and chemical property information for this compound is not available in the search results .

Scientific Research Applications

Anticancer Applications

The compound exhibits potential as an anticancer agent. Researchers have explored its effects on tumor cells, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .

PARP Inhibition

Poly-ADP-ribose polymerase (PARP) inhibitors have gained attention in oncology, especially for homologous recombination repair-deficient tumors. Although not directly studied for this compound, its structural features indicate potential as a PARP inhibitor .

Mechanism of Action

The mechanism of action of a compound describes how it interacts with biological systems. Unfortunately, specific mechanism of action information for this compound is not available in the search results .

Safety and Hazards

Understanding the safety and hazards associated with a compound is crucial for its handling and use. Unfortunately, specific safety and hazard information for this compound is not available in the search results .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, structure, reactivity, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future direction information for this compound is not available in the search results .

properties

IUPAC Name

5-ethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-3-12-5-7-15(23-12)24(20,21)17-11-4-6-14-13(10-11)16(19)18(2)8-9-22-14/h4-7,10,17H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIRHXXDTXLEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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